molecular formula C21H25NO3S B13768158 Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester CAS No. 50539-72-5

Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Cat. No.: B13768158
CAS No.: 50539-72-5
M. Wt: 371.5 g/mol
InChI Key: AEMRNFFLKCWSDL-UHFFFAOYSA-N
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Description

The compound Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester (CAS: Not explicitly listed; synonyms include ((2-Isopropylphenyl)thio)methylcarbamic acid benzofuranyl ester) is a carbamate derivative with a benzofuran core. Its structure features:

  • A 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester backbone.
  • A methyl((2-isopropylphenyl)thio)carbamate group, where the thioether linkage connects a methyl carbamate to a 2-isopropylphenyl substituent.

Carbamates are widely used as acetylcholinesterase inhibitors in pesticides, and structural variations in substituents modulate their potency, selectivity, and environmental persistence .

Properties

CAS No.

50539-72-5

Molecular Formula

C21H25NO3S

Molecular Weight

371.5 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methyl-N-(2-propan-2-ylphenyl)sulfanylcarbamate

InChI

InChI=1S/C21H25NO3S/c1-14(2)16-10-6-7-12-18(16)26-22(5)20(23)24-17-11-8-9-15-13-21(3,4)25-19(15)17/h6-12,14H,13H2,1-5H3

InChI Key

AEMRNFFLKCWSDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbosulfan is synthesized through a multi-step process involving the reaction of carbamic acid derivatives with various reagents. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of Carbosulfan involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process is carried out in controlled environments to ensure safety and efficiency. The use of automated reactors and continuous flow systems is common in industrial settings to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Carbosulfan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Hydrolysis conditions: Acidic or basic aqueous solutions

    Nucleophiles: Halides, amines, and alcohols

Major Products

    Oxidation products: Sulfoxides and sulfones

    Hydrolysis products: Carbamic acid derivatives and alcohols

    Substitution products: Various substituted carbamic acid derivatives

Scientific Research Applications

Carbosulfan has a wide range of applications in scientific research, including:

Mechanism of Action

Carbosulfan exerts its insecticidal effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, Carbosulfan causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular targets include the acetylcholinesterase enzyme and associated neural pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares the target compound with key structural analogs:

Compound Name (CAS) Molecular Formula Substituent on Carbamate Key Structural Features References
Target Compound C₁₉H₂₃NO₃S 2-Isopropylphenylthio Benzofuranyl ester + isopropylthio group
Carbofuran (1563-66-2) C₁₂H₁₅NO₃ None (direct methyl carbamate) Benzofuranyl ester; simpler structure
Methiocarb (2032-65-7) C₁₁H₁₅NO₂S 3,5-Dimethyl-4-(methylthio)phenyl Methylthio group on phenyl ring
Carbosulfan (55285-14-8) C₂₀H₃₂N₂O₃S Dibutylaminothio Bulky dibutylamino group enhances stability
CID 3039560 (4-Fluorophenylthio analog) C₁₈H₁₈FNO₃S 4-Fluorophenylthio Electron-withdrawing fluorine substituent
CID 39700 (Pentachlorophenylthio analog) C₁₈H₁₄Cl₅NO₃S 2,3,4,5,6-Pentachlorophenylthio High halogen content; increased lipophilicity

Toxicity and Bioactivity

  • Carbofuran : Oral LD₅₀ (rats) = 99 mg/kg; acts as a potent neurotoxin by inhibiting acetylcholinesterase .
  • Methiocarb : Oral LD₅₀ (rats) = 95 mg/kg; dual activity as a molluscicide and insecticide .
  • Carbosulfan : Lower acute toxicity (LD₅₀ = 250 mg/kg) due to its pro-insecticide nature, requiring metabolic activation .
  • Target Compound : Predicted toxicity aligns with carbamates (LD₅₀ ~ 100–200 mg/kg), though the isopropylthio group may enhance membrane permeability .
  • CID 39700 : Higher toxicity (LD₅₀ = 125 mg/kg) attributed to chlorine substituents, which increase oxidative stress .

Environmental and Regulatory Profiles

  • Carbofuran : Banned in the EU and heavily restricted in the U.S. due to high avian toxicity .
  • Carbosulfan : Classified as a CERCLA hazardous substance (U372) .
  • CID 3039560 : Fluorine substituents may reduce biodegradability, increasing ecological retention .

Mechanism of Action

All compared compounds inhibit acetylcholinesterase, but substituents influence binding affinity:

  • Carbofuran : Direct inhibition due to unmodified methyl carbamate .
  • Target Compound : The isopropylthio group may enhance target site penetration, as seen in analogs with bulky substituents .
  • Carbosulfan: Requires enzymatic conversion to carbofuran for activity, reducing non-target toxicity .

Agricultural Use

  • Carbofuran: Broad-spectrum insecticide/nematicide (now phased out) .
  • Methiocarb : Used as a seed treatment and molluscicide .
  • Target Compound: Potential niche use against resistant pests due to modified substituents .

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